Mcp-tva-argipressin is a synthetic analog of arginine vasopressin, a nonapeptide hormone that plays a crucial role in regulating water balance and vascular resistance in the body. Arginine vasopressin is produced in the hypothalamus and released from the posterior pituitary gland in response to increased plasma osmolality or decreased blood volume. The structure of arginine vasopressin consists of nine amino acids, with a characteristic cyclic structure formed by disulfide bonds between cysteine residues. The specific sequence is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂, where the eighth amino acid is arginine, distinguishing it from other vasopressin analogs like lysine vasopressin found in pigs .
Mcp-tva-argipressin has been used in research to understand the specific role of vasopressin in various physiological processes. By blocking the action of vasopressin at its receptors, researchers can observe the resulting effects and gain insights into how vasopressin normally functions in the body. For example, studies have used Mcp-tva-argipressin to investigate the role of vasopressin in blood pressure regulation, heart function, and cognitive function [].
Mcp-tva-argipressin exhibits significant biological activity through its action on vasopressin receptors:
The compound's pharmacological effects make it valuable in treating conditions like diabetes insipidus and managing hypotension during septic shock.
The synthesis of Mcp-tva-argipressin typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides:
Mcp-tva-argipressin has several clinical applications:
Interaction studies involving Mcp-tva-argipressin focus on its binding affinity and efficacy at vasopressin receptors:
Several compounds share structural and functional similarities with Mcp-tva-argipressin. These include:
| Compound Name | Structure Type | Main Application | Unique Features |
|---|---|---|---|
| Arginine Vasopressin | Nonapeptide | Antidiuretic hormone | Natural hormone; endogenous production |
| Lysine Vasopressin | Nonapeptide | Antidiuretic hormone | Found in pigs; differs at position 8 |
| Desmopressin | Nonapeptide | Diabetes insipidus treatment | Resistant to enzymatic degradation |
| Terlipressin | Nonapeptide | Septic shock management | Prodrug converted to active lysine vasopressin |
Mcp-tva-argipressin is unique due to its specific modifications that enhance receptor binding and therapeutic efficacy while maintaining essential biological functions associated with arginine vasopressin .
Mcp-tva-argipressin represents a synthetic analog of arginine vasopressin with the molecular formula C₅₁H₇₄N₁₂O₁₀S₂ [1] [2]. This compound belongs to the vasopressin analog family and is also known by several synonyms including SK&F 101926, d(CH₂)₅[Tyr(Et)²,Val⁴,des-Gly⁹]AVP, and (d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin [1] [5].
The molecular structure of Mcp-tva-argipressin is characterized by several key modifications to the native arginine vasopressin sequence [1] [5]. The peptide sequence follows the pattern Pmp-(Et)Tyr-Phe-Val-Asn-Cys-Pro-Arg, where specific substitutions have been made to enhance its pharmacological properties [5]. The N-terminal cysteine residue of the natural vasopressin sequence has been replaced by the β-mercapto-β,β-cyclopentamethylenepropionyl group (Mcp) [5]. This modification involves the incorporation of a cyclopentane ring structure that provides conformational constraints to the molecule [1].
At position 2, the tyrosine residue has been modified with an ethyl group, creating an O-ethyl-tyrosine (Tyr(Et)) residue [5]. This ethylation of the phenolic hydroxyl group significantly alters the compound's binding characteristics and receptor selectivity [19] [21]. The glutamine residue at position 4 in native vasopressin has been substituted with valine, introducing a branched aliphatic side chain that affects the peptide's hydrophobic interactions [5]. Additionally, the C-terminal glycine residue found in natural vasopressin has been removed (des-Gly⁹), resulting in a shortened peptide chain [5].
The compound maintains the characteristic disulfide bridge between cysteine residues that forms the cyclic structure essential for vasopressin analog activity [1] [5]. This disulfide bond connects the modified N-terminal region with the cysteine at position 6, creating a constrained cyclic peptide structure [24]. The IUPAC name for this compound is (2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide [2].
The stereochemical configuration of Mcp-tva-argipressin is defined by multiple chiral centers throughout the peptide backbone [2] [12]. The molecule contains eight defined stereocenters, each contributing to the overall three-dimensional structure and biological activity of the compound [12]. The stereochemical designations follow the (2S)-configuration at several key positions, maintaining the L-amino acid configuration typical of naturally occurring peptides [2].
The β-mercapto-β,β-cyclopentamethylenepropionyl modification at the N-terminus introduces significant conformational restrictions [1] [5]. This cyclopentane ring system constrains the flexibility of the N-terminal region, potentially stabilizing specific conformational states that enhance receptor binding affinity [18]. The cyclic nature of this substituent limits rotational freedom around the C-C bonds within the ring structure, creating a more rigid molecular framework compared to the native vasopressin structure [24].
The disulfide bridge between the modified cysteine residues creates a macrocyclic constraint that is fundamental to the compound's conformational stability [24] [26]. This covalent cross-link significantly reduces the conformational flexibility of the peptide backbone, stabilizing the bioactive conformation necessary for receptor recognition [24]. The disulfide bond formation results in a constrained cyclic structure that maintains the spatial arrangement of key pharmacophoric groups [26].
The ethyl modification on the tyrosine residue at position 2 introduces additional steric constraints around the aromatic ring system [5] [19]. This ethyl group can adopt different rotational conformations, potentially influencing the overall shape of the binding pocket interface [15]. The substitution of valine for glutamine at position 4 alters the hydrogen bonding pattern and introduces branched alkyl side chain conformations that affect the peptide's three-dimensional structure [15].
Conformational analysis indicates that the compound's structure is highly constrained due to the combination of the N-terminal cyclic modification and the disulfide bridge [2]. The PubChem database notes that conformer generation is disallowed for this compound due to its high flexibility despite these constraints, indicating the complex conformational landscape of this peptide analog [1]. The stereochemical configuration contributes to the compound's selectivity profile, with specific conformational states favoring binding to different vasopressin receptor subtypes [21].
The molecular weight of Mcp-tva-argipressin has been precisely determined through computational analysis and experimental validation [1] [2] [4]. Multiple sources consistently report the compound's molecular weight as 1079.3 g/mol, with high precision measurements indicating values of 1079.34 g/mol [1] [4]. The monoisotopic mass has been calculated as 1078.5093 Da, providing exact mass information for analytical applications [6].
Table 1: Molecular Weight Data for Mcp-tva-argipressin
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 1079.3 g/mol | PubChem [1] |
| Molecular Weight | 1079.34 g/mol | ChemBlink [4] |
| Monoisotopic Mass | 1078.5093 Da | PubChemLite [6] |
| Molecular Formula | C₅₁H₇₄N₁₂O₁₀S₂ | Multiple sources [1] [2] [4] |
The solubility characteristics of Mcp-tva-argipressin are influenced by its peptidic nature and the presence of both hydrophilic and hydrophobic regions within the molecular structure [22] [25]. The compound exhibits solubility in dimethyl sulfoxide, which is commonly used for preparing stock solutions of peptide analogs [22] [25]. The presence of the ethyl-modified tyrosine residue and the cyclopentane ring system contributes to the compound's hydrophobic character, while the peptide backbone and polar residues provide hydrophilic interactions [15].
For analytical and research applications, the compound requires careful handling to maintain stability [22] [25]. Storage recommendations indicate that the compound should be maintained at -20°C for short-term storage (up to 1 month) or at -80°C for longer-term storage (up to 6 months) [22] [25]. Stock solutions should be prepared in appropriate solvents and stored in separate aliquots to prevent degradation from repeated freeze-thaw cycles [22] [25].
The stability of Mcp-tva-argipressin is significantly influenced by the presence of the intramolecular disulfide bond [24] [26]. Disulfide bonds in peptides are known to provide substantial conformational stability, with studies indicating that disulfide-containing peptides show enhanced resistance to proteolytic degradation [24]. The stability of the compound can be affected by pH conditions, with research on similar peptide systems showing that pH variations influence peptide transmission and structural integrity [23].
Table 2: Stability and Storage Recommendations
| Parameter | Condition | Duration | Reference |
|---|---|---|---|
| Long-term storage | -80°C | Up to 6 months | Commercial sources [22] [25] |
| Short-term storage | -20°C | Up to 1 month | Commercial sources [22] [25] |
| Working solutions | 4°C | Use within days | General peptide guidelines |
| pH sensitivity | Monitor at extreme pH | Variable | Peptide stability studies [23] |
The compound's physicochemical properties are further characterized by its collision cross section values, which provide insights into its three-dimensional structure in the gas phase [2]. Various adduct forms show predicted collision cross section values ranging from 273.5 Ų for the [M+H-H₂O]⁺ adduct to 333.8 Ų for the molecular ion, indicating the compound's structural complexity and size [2]. These values are consistent with the large molecular weight and extended structure of the peptide analog [2].
Solid-phase peptide synthesis represents the primary methodology for synthesizing Mcp-tva-argipressin, offering superior control over the complex synthetic sequence required for this modified vasopressin analog [1] [2]. The synthesis of Mcp-tva-argipressin utilizes established SPPS protocols while accommodating the unique structural modifications that distinguish this compound from native arginine vasopressin.
The Fluorenylmethoxycarbonyl (Fmoc) / tert-Butyl (tBu) chemistry represents the most widely employed approach for Mcp-tva-argipressin synthesis [2] [3]. This methodology utilizes 20% piperidine in dimethylformamide for Fmoc deprotection, providing mild basic conditions that preserve the integrity of sensitive functional groups throughout the synthesis [4]. The Fmoc/tBu strategy offers several advantages for this complex peptide, including high coupling efficiency and compatibility with the diverse amino acid residues present in the vasopressin sequence [5].
Manual solid-phase peptide synthesis provides enhanced control over the synthetic process, particularly valuable when optimizing conditions for the incorporation of non-standard amino acids such as the cyclopentamethylene propionic acid modification [6]. The Kaiser test serves as a critical monitoring tool during manual synthesis, allowing real-time assessment of coupling completion and identifying potential challenges in the synthetic sequence [7]. This approach proves especially beneficial during method development phases, where optimization of coupling conditions for modified amino acids requires careful monitoring [8].
Automated synthesis platforms enable scalable production of Mcp-tva-argipressin while maintaining synthetic reproducibility [9]. Modern automated synthesizers incorporate sophisticated monitoring systems that ensure consistent quality across multiple synthesis cycles, making them particularly suitable for larger-scale production requirements [4]. The automation of SPPS has proven essential for reducing solvent consumption and improving overall process efficiency, with recent innovations achieving up to 95% reduction in waste generation [4].
Recent developments in green solvent SPPS have introduced environmentally sustainable approaches to peptide synthesis [10]. The utilization of Oxyma Pure and tertiary-butyl ethyl carbodiimide (TBEC) in green solvents such as N-butylpyrrolidone (NBP) and dimethyl carbonate (DMC) provides an environmentally conscious alternative while maintaining synthetic efficiency [10]. This approach has demonstrated successful application to vasopressin intermediates, indicating its potential utility for Mcp-tva-argipressin synthesis [10].
Table 1: Solid-Phase Peptide Synthesis (SPPS) Approaches for Mcp-tva-argipressin
| Synthesis Approach | Protecting Groups | Deprotection Conditions | Key Advantages | Applications to Mcp-tva-argipressin |
|---|---|---|---|---|
| Fmoc/tBu Chemistry | Fluorenylmethoxycarbonyl (Fmoc) / tert-Butyl (tBu) | 20% Piperidine in DMF | Mild basic conditions, high efficiency | Standard method for cyclic peptide synthesis |
| Boc/Bzl Chemistry | tert-Butoxycarbonyl (Boc) / Benzyl (Bzl) | Trifluoroacetic acid (TFA) | Compatible with acid-sensitive groups | Alternative for challenging sequences |
| Automated Synthesis | Fmoc/tBu or Boc/Bzl | Automated cycles | High throughput, reproducibility | Large-scale production capability |
| Manual Synthesis | Fmoc/tBu or Boc/Bzl | Manual monitoring with Kaiser test | Cost-effective, better control | Research-scale optimization |
| Green Solvent SPPS | Fmoc with Oxyma Pure/TBEC | NBP/DMC green solvents | Environmentally friendly, sustainable | Sustainable synthesis approach |
The synthesis of Mcp-tva-argipressin requires the precise incorporation of two critical chemical modifications that fundamentally alter the pharmacological properties of the native vasopressin structure [11] [12]. These modifications represent sophisticated examples of medicinal chemistry approaches to peptide drug development, where strategic structural changes enhance therapeutic efficacy and selectivity.
Cyclopentamethylene Propionic Acid (Mcp) incorporation represents a significant structural modification at position 1 of the vasopressin sequence [11] [12]. The β-mercapto-β-cyclopentamethylenepropionic acid moiety replaces the native cysteine residue while maintaining the critical thiol functionality required for disulfide bridge formation [13]. This modification introduces conformational constraints that enhance receptor selectivity and metabolic stability [14]. The synthesis requires careful handling of the mercapto group, typically employing protective strategies such as trityl or acetamidomethyl protection during SPPS [15] [16].
The Ethoxytyrosine (Tva) modification at position 2 involves the incorporation of O-ethyl-L-tyrosine, which significantly alters the hydrophobic properties of the peptide [17] [18]. This modification affects the peptide's interaction with vasopressin receptors, contributing to the compound's unique pharmacological profile [14]. The synthesis of O-ethyl-L-tyrosine derivatives requires selective ethylation of the phenolic hydroxyl group while preserving the amino acid's stereochemical integrity [17]. Modern synthetic approaches utilize improved methodologies that achieve higher yields and operational simplicity compared to traditional methods [17].
Orthogonal protection strategies prove essential for the successful synthesis of Mcp-tva-argipressin, particularly given the presence of multiple reactive functional groups [19] [16]. The synthetic sequence requires careful coordination of protecting group chemistry to ensure selective deprotection and modification at appropriate stages [20]. Advanced protecting group strategies, including the use of acid-labile, base-labile, and oxidatively removable groups, enable precise control over the synthetic pathway [1] [16].
On-resin cyclization approaches offer significant advantages for disulfide-containing peptides like Mcp-tva-argipressin [15] [16]. These methodologies enable disulfide formation under pseudo-dilute conditions on the solid support, minimizing intermolecular side reactions and improving overall synthetic efficiency [15]. Recent developments in on-resin disulfide formation utilize reagents such as iodine in dimethylformamide, achieving rapid and quantitative cyclization within 30 minutes [15].
Table 2: Chemical Modifications in Mcp-tva-argipressin
| Modification Type | Chemical Structure | Synthetic Strategy | Functional Impact | Analytical Verification |
|---|---|---|---|---|
| Cyclopentamethylene Propionic Acid (Mcp) | β-Mercapto-β-cyclopentamethylenepropionic acid | On-resin incorporation during SPPS | Enhanced receptor selectivity | Mass spectrometry, NMR |
| Ethoxytyrosine (Tva) | O-Ethyl-L-tyrosine derivative | Protected amino acid building block | Modified hydrophobic properties | HPLC retention time analysis |
| Disulfide Bridge Formation | Cys1-Cys6 disulfide linkage | Oxidative cyclization post-synthesis | Conformational constraint | Ellman's test for free thiols |
| Peptide Cyclization | Cyclic nonapeptide structure | Intramolecular disulfide formation | Increased metabolic stability | Circular dichroism spectroscopy |
| Side Chain Protection | Orthogonal protecting groups | Sequential deprotection strategy | Controlled synthetic pathway | LC-MS monitoring |
The purification and structural validation of Mcp-tva-argipressin requires sophisticated analytical methodologies capable of confirming both the chemical identity and purity of this complex cyclic peptide [21] [3]. These techniques must accommodate the unique structural features introduced by the Mcp and Tva modifications while ensuring compliance with stringent quality requirements for research and potential therapeutic applications.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) serves as the primary purification methodology for Mcp-tva-argipressin [21] [22]. Utilizing C18-modified silica columns with acetonitrile-water gradient systems, RP-HPLC provides excellent resolution for separating the target peptide from synthetic impurities [21] [23]. The hydrophobic nature of the Mcp and Tva modifications influences the chromatographic behavior, requiring optimization of gradient conditions to achieve baseline separation from deletion sequences and side products [7] [3]. Preparative RP-HPLC protocols have demonstrated capability for purifying peptide quantities from milligrams to multi-gram scales while maintaining high purity standards [23] [24].
Solid-Phase Extraction (SPE) methodologies offer an efficient alternative for peptide purification, particularly valuable for large-scale applications [7]. Recent developments in RP-SPE with gradient elution have enabled single-step purification of synthetic peptides with excellent yields and reduced solvent consumption [7]. Mathematical models based on HPLC retention times allow prediction of optimal elution conditions, streamlining the purification process for complex peptides like Mcp-tva-argipressin [7].
Mass Spectrometry (MS) analysis provides definitive molecular weight confirmation and structural validation for Mcp-tva-argipressin [11] [12]. Electrospray ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) techniques enable accurate mass determination with sub-ppm accuracy [25] [26]. High-resolution mass spectrometry using Orbitrap or Q-TOF instruments provides isotope pattern analysis that confirms molecular composition [27] [28]. Tandem mass spectrometry (MS/MS) offers fragmentation analysis for sequence verification and identification of synthetic impurities [29] [28].
Nuclear Magnetic Resonance (NMR) spectroscopy represents the gold standard for comprehensive structural validation of Mcp-tva-argipressin [30] [31]. One-dimensional and two-dimensional NMR experiments provide detailed information about chemical connectivity, stereochemistry, and conformational properties [32] [33]. COSY, TOCSY, and NOESY experiments enable complete resonance assignment and confirmation of the correct disulfide connectivity [30] [34]. Recent advances in NMR methodology have enabled structural analysis at lower sample concentrations, making this technique more accessible for synthetic peptide validation [35] [36].
Complementary analytical techniques enhance the overall characterization of Mcp-tva-argipressin. Circular dichroism spectroscopy provides information about secondary structure and can confirm proper folding of the cyclic peptide [20]. Ellman's test offers specific detection of free thiol groups, ensuring complete disulfide formation [16]. LC-MS coupling provides simultaneous separation and mass spectrometric identification, enabling detection of trace impurities and degradation products [37] [38].
Table 3: Purification and Structural Validation Techniques
| Technique | Methodology | Key Parameters | Purity Assessment | Validation Criteria |
|---|---|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | C18 column, acetonitrile-water gradient | Retention time, peak purity | ≥95% chromatographic purity | Peak symmetry, resolution >2.0 |
| Solid-Phase Extraction (SPE) | RP-SPE with gradient elution | Organic modifier concentration | Single peak isolation | Yield optimization, impurity removal |
| Mass Spectrometry (MS) | ESI-MS and MALDI-TOF | Molecular ion, fragmentation | Molecular weight confirmation | Expected m/z values |
| Nuclear Magnetic Resonance (NMR) | 1D and 2D NMR spectroscopy | Chemical shifts, coupling constants | Structural integrity verification | Correct connectivity, stereochemistry |
| High-Resolution MS | Orbitrap or Q-TOF instruments | Exact mass, isotope patterns | Sub-ppm mass accuracy | Isotope pattern matching |